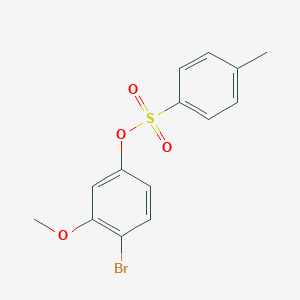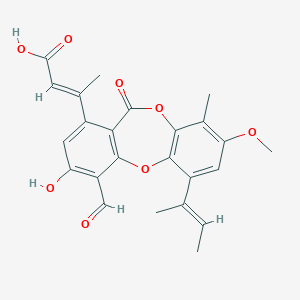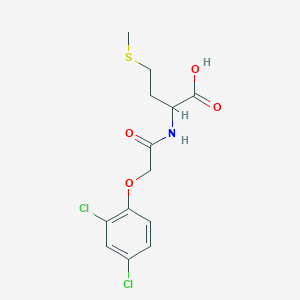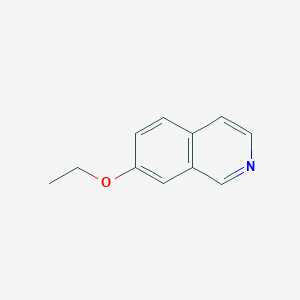
7-Ethoxyisoquinoline
Übersicht
Beschreibung
7-Ethoxyisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has been widely used in scientific research due to its unique properties and potential applications. In
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects on Blood Pressure and Smooth Muscle
A study by Fassett & Hjort (1938) explored the effects of isoquinolines, including 7-ethoxyisoquinoline derivatives, on blood pressure, pulse rate, respiration, and smooth muscle. They found that ethoxy groups tend to decrease pressor activity, with significant effects on smooth muscle, potentially through the autonomic nervous system.
Cytotoxic Evaluation for Cancer Treatment
Delgado et al. (2012) synthesized derivatives of isoquinolinequinones, including 7-ethoxyisoquinoline, and evaluated their cytotoxic activity against several human tumor cell lines, finding that some derivatives showed notable antitumor activity (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Role as an Antioxidant in Animal Feed
Blaszczyk, Augustyniak, & Skolimowski (2013) discussed the use of Ethoxyquin (a derivative of 7-ethoxyisoquinoline) as an antioxidant in animal feed, highlighting its effectiveness in protecting against lipid peroxidation (Blaszczyk, Augustyniak, & Skolimowski, 2013).
DNA Damage Assessment
Research by Blaszczyk (2006) assessed DNA damage induced by Ethoxyquin in human lymphocytes, using the comet assay to measure DNA fragmentation, revealing that Ethoxyquin caused dose-dependent DNA damage (Blaszczyk, 2006).
Estrogen Receptor Binding and Cytostatic Activity
Polossek et al. (1992) synthesized derivatives of indolo[2,1-a]isoquinolines, including 7-ethoxyisoquinoline, and investigated their binding to estrogen receptors and cytostatic activity against breast cancer cells, finding differential effects based on the position and nature of substituents (Polossek, Ambros, von Angerer, Brandl, Mannschreck, & von Angerer, 1992).
Investigating the Interaction with Mitochondrial Respiratory Chain
A study by Reyes, Hernández, Melendez, & Gómez-Lojero (1995) examined the effects of Ethoxyquin on the metabolic pathways and mitochondrial respiratory chain, showing that it inhibits NADH dehydrogenase, a key enzyme in the mitochondrial respiratory chain (Reyes, Hernández, Melendez, & Gómez-Lojero, 1995).
Synthesis and Cytostatic Activity of Methoxy‐indoloisoquinolines
Ambros, Angerer, & Wiegrebe (1988) synthesized methoxy-indoloisoquinolines and tested their cytostatic activity in vitro, including analogues of 7-ethoxyisoquinoline, finding significant inhibition of cell proliferation in tumor cells (Ambros, Angerer, & Wiegrebe, 1988).
Chemical Reactions and Derivatives Synthesis
Sanders, Dijk, & Hertog (2010) explored the reactions of bromoethoxyisoquinolines, including derivatives of 7-ethoxyisoquinoline, providing insights into the chemical reactivity and potential for creating novel compounds (Sanders, Dijk, & Hertog, 2010).
Formation of Dinuclear Gallium(III) Complexes
Yamamoto et al. (1995) reported on the synthesis of optically active 7,7′-bridged-biisoquinolines, including 7-ethoxyisoquinoline derivatives, and their chelation to rhodium(I) ion, demonstrating their potential in complex formation and coordination chemistry (Yamamoto, Tateishi, Watanabe, Adachi, Matsubara, Ueda, & Yoshida, 1995).
Kinetic Study of Thermal Decomposition
El-Demerdash, Elgogary, & El‐Nahas (2018) conducted a thermochemistry and kinetic study on the thermal decomposition of ethoxyisoquinoline, providing valuable data on the stability and decomposition pathways of such compounds (El-Demerdash, Elgogary, & El‐Nahas, 2018).
Antibacterial Activities of Bisisoquinolinium Salts
Collier, Potter, & Taylor (1953) investigated the antibacterial activities of bisisoquinolinium salts, including derivatives of 7-ethoxyisoquinoline, highlighting their potential in the development of new antimicrobial agents (Collier, Potter, & Taylor, 1953).
Eigenschaften
IUPAC Name |
7-ethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-13-11-4-3-9-5-6-12-8-10(9)7-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWBUWQADOQHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxyisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






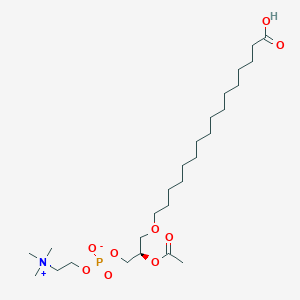

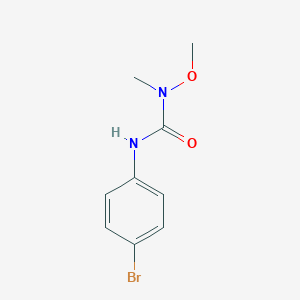
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)


